

# Spectroscopic Profile of 5-Bromo-4-methoxy-2-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: **5-Bromo-4-methoxy-2-nitroaniline**

Cat. No.: **B1330308**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-4-methoxy-2-nitroaniline**, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Executive Summary

**5-Bromo-4-methoxy-2-nitroaniline** is a substituted aniline derivative whose structural elucidation and purity assessment are critical for its application in multi-step syntheses. This guide presents a compilation of its spectroscopic data. While direct experimental spectra for this specific compound are not widely published, data has been inferred from its use as a synthetic intermediate in various patented chemical processes. The experimental protocols outlined herein are based on established methodologies for the analysis of substituted nitroanilines and related aromatic compounds.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-4-methoxy-2-nitroaniline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$	$\text{CDCl}_3$	~7.3	s	-	Ar-H (H-3)
$^1\text{H}$	$\text{CDCl}_3$	~6.9	s	-	Ar-H (H-6)
$^1\text{H}$	$\text{CDCl}_3$	~6.0	br s	-	-NH <sub>2</sub>
$^1\text{H}$	$\text{CDCl}_3$	~3.9	s	-	-OCH <sub>3</sub>
$^{13}\text{C}$	$\text{CDCl}_3$	~150	-	-	C-4
$^{13}\text{C}$	$\text{CDCl}_3$	~140	-	-	C-2
$^{13}\text{C}$	$\text{CDCl}_3$	~130	-	-	C-5
$^{13}\text{C}$	$\text{CDCl}_3$	~120	-	-	C-1
$^{13}\text{C}$	$\text{CDCl}_3$	~115	-	-	C-6
$^{13}\text{C}$	$\text{CDCl}_3$	~110	-	-	C-3
$^{13}\text{C}$	$\text{CDCl}_3$	~56	-	-	-OCH <sub>3</sub>

Note: The exact chemical shifts may vary slightly depending on the experimental conditions. The assignments are based on the analysis of structurally similar compounds.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H	Symmetric Stretch	~3400	Medium
N-H	Asymmetric Stretch	~3300	Medium
C-H (aromatic)	Stretch	~3100	Weak
C=C (aromatic)	Stretch	~1600, ~1500	Medium-Strong
N=O (nitro)	Asymmetric Stretch	~1530	Strong
N=O (nitro)	Symmetric Stretch	~1350	Strong
C-O (ether)	Asymmetric Stretch	~1250	Strong
C-Br	Stretch	~600	Medium

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	m/z	Relative Abundance (%)	Fragment
EI	246/248	~100	[M] <sup>+</sup> ( <sup>19</sup> Br/ <sup>81</sup> Br isotopes)
EI	231/233	Variable	[M-CH <sub>3</sub> ] <sup>+</sup>
EI	201/203	Variable	[M-NO <sub>2</sub> ] <sup>+</sup>
EI	171	Variable	[M-Br] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 20-30 mg of **5-Bromo-4-methoxy-2-nitroaniline** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is conducted. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powdered sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean ATR crystal is collected prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

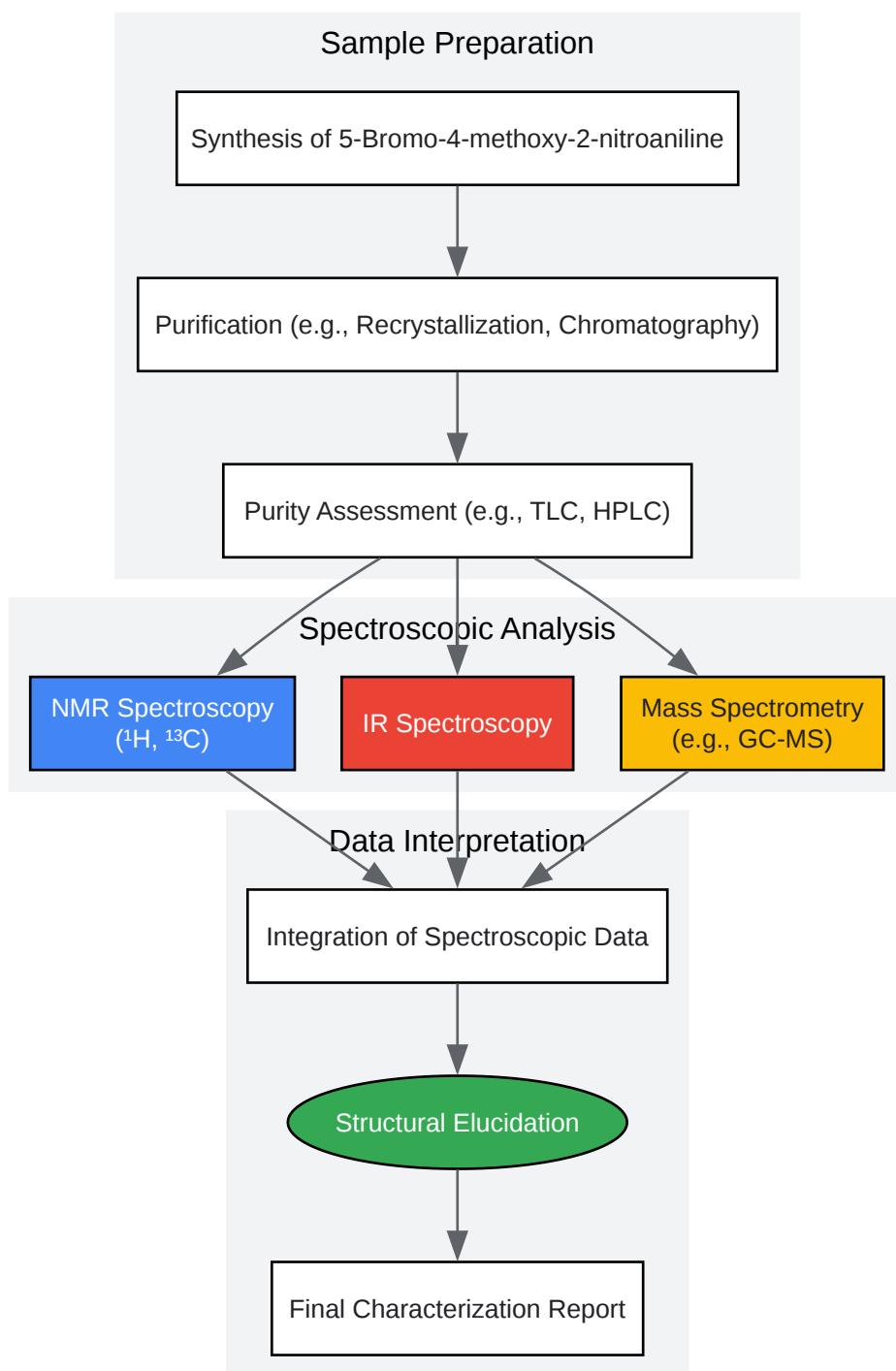
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a volatile compound like **5-Bromo-4-methoxy-2-nitroaniline**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural information. The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) is a key diagnostic feature.

## Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of **5-Bromo-4-methoxy-2-nitroaniline** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization.

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